REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>C(OCC)(=O)C.CCCCCCC>[Cl:11][CH2:12][C:13]1[N:8]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[O:7][CH:15]=1
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Name
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|
Quantity
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31 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(=O)N)C=C1
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Name
|
|
Quantity
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33 g
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Type
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reactant
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Smiles
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ClCC(=O)CCl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CCCCCCC
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed 3 times with saturated NaCl solution
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Type
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FILTRATION
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Details
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The organic phase was filtered through 250 ml of silica gel
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Type
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WASH
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Details
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the filter pad was then washed with 200 ml of n-heptane/ethyl acetate (4:1)
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Name
|
|
Type
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product
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Smiles
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ClCC=1N=C(OC1)C1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |